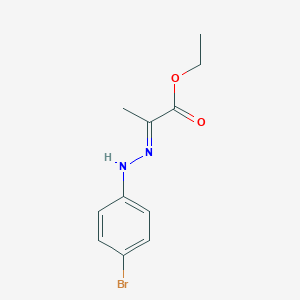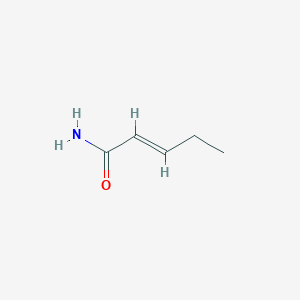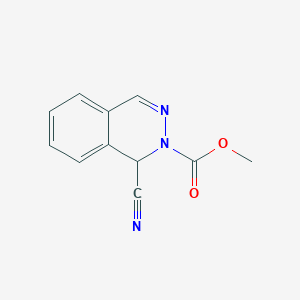
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a colorless liquid that is used in various applications, including the synthesis of organic compounds, as a chemical warfare agent simulant, and as a detector for chemical warfare agents.
作用機序
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane acts as a nucleophile and reacts with various chemicals to produce a distinctive odor. When Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane reacts with nerve agents, it produces a distinctive odor that is easily detectable, making it an essential tool for detecting the presence of chemical warfare agents.
Biochemical and Physiological Effects:
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane has no known biochemical or physiological effects on the human body. However, it is a toxic chemical that should be handled with care, as it can cause skin irritation and respiratory problems.
実験室実験の利点と制限
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane has several advantages when used in lab experiments. It is a versatile chemical that can be used in various applications, including the synthesis of organic compounds and the detection of chemical warfare agents. However, Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane is a toxic chemical that should be handled with care, and its use in lab experiments should be limited to trained professionals.
将来の方向性
There are several future directions for research on Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane. One possible direction is the development of new methods for synthesizing Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane that are more efficient and cost-effective. Another possible direction is the use of Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane as a detector for other toxic chemicals, such as pesticides and industrial chemicals. Additionally, research could be conducted to explore the potential use of Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane in medical applications, such as drug delivery systems.
合成法
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane can be synthesized through various methods, including the reaction of dimethyl methylphosphonate with thionyl chloride and the reaction of dimethyl methylphosphonate with sulfur. The most commonly used method for synthesizing Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane is the reaction of dimethyl methylphosphonate with hydroxylamine hydrochloride.
科学的研究の応用
Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been extensively used in scientific research due to its unique properties. It is commonly used as a detector for chemical warfare agents, as it reacts with nerve agents and other toxic chemicals to produce a distinctive odor. This makes Dimethoxy-(5-methyloxazol-3-YL)oxy-sulfanylidene-phosphorane an essential tool for detecting the presence of chemical warfare agents in the environment.
特性
CAS番号 |
18853-95-7 |
|---|---|
分子式 |
C6H10NO4PS |
分子量 |
223.19 g/mol |
IUPAC名 |
dimethoxy-[(5-methyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H10NO4PS/c1-5-4-6(7-10-5)11-12(13,8-2)9-3/h4H,1-3H3 |
InChIキー |
SYNNQIQTIKNLGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)OP(=S)(OC)OC |
正規SMILES |
CC1=CC(=NO1)OP(=S)(OC)OC |
同義語 |
dimethoxy-(5-methyloxazol-3-yl)oxy-sulfanylidene-phosphorane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
![2-(4-methoxyphenyl)-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B231790.png)
![4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-oxobutanoic acid](/img/structure/B231791.png)
![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)







![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)